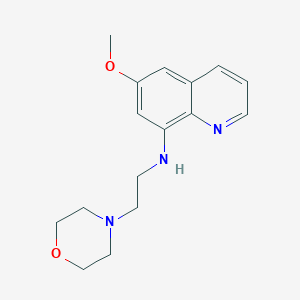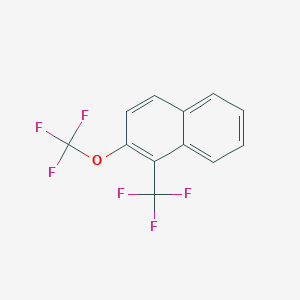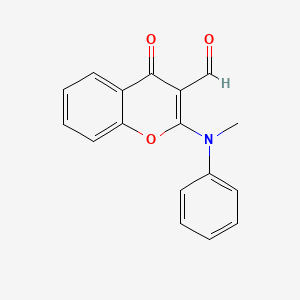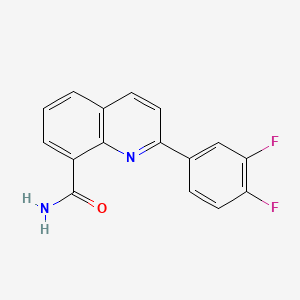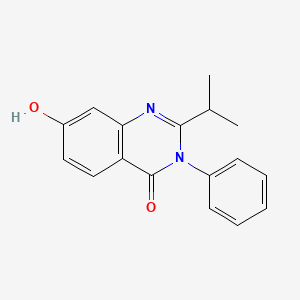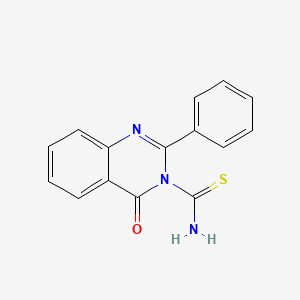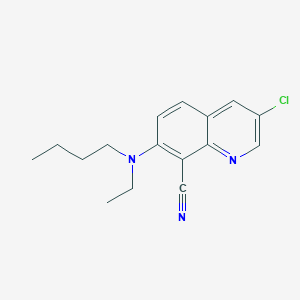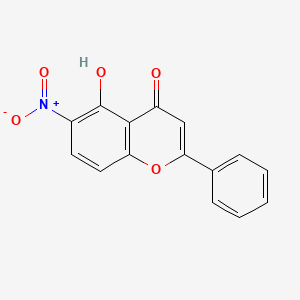
5-Hydroxy-6-nitro-2-phenyl-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one is a derivative of the chromen-4-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position, a nitro group at the 6th position, and a phenyl group at the 2nd position on the chromen-4-one scaffold. Chromen-4-one derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one typically involves the condensation of substituted phenols with cinnamic acid derivatives in the presence of catalysts such as polyphosphoric acid. The reaction mixture is heated to facilitate the formation of the chromen-4-one core . Another method involves the use of substituted resorcinols and benzylidene malononitriles in a one-pot synthesis with methanol and calcium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-4-one core
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases such as Alzheimer’s and cancer due to its ability to inhibit acetylcholinesterase and advanced glycation end products
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: The nitro group can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the hydroxyl and nitro groups, resulting in different biological activities.
5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group at the 7th position, which can influence its pharmacological properties
Uniqueness
5-Hydroxy-6-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a therapeutic agent for various diseases .
Eigenschaften
CAS-Nummer |
92424-80-1 |
|---|---|
Molekularformel |
C15H9NO5 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
5-hydroxy-6-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9NO5/c17-11-8-13(9-4-2-1-3-5-9)21-12-7-6-10(16(19)20)15(18)14(11)12/h1-8,18H |
InChI-Schlüssel |
WYRPSALLMOLFKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


